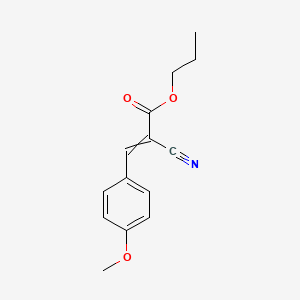
Propyl 2-cyano-3-(4-methoxyphenyl)acrylate
概要
説明
Propyl 2-cyano-3-(4-methoxyphenyl)acrylate:
準備方法
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
化学反応の分析
Types of Reactions: Propyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives[][1].
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms[][1].
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups[][1].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide[][1].
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used[][1].
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions[][1].
科学的研究の応用
Propyl 2-cyano-3-(4-methoxyphenyl)acrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties[][1].
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications[][1].
Industry: It is utilized in the production of specialty chemicals and materials[][1].
類似化合物との比較
- Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate
- Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
- Butyl 2-cyano-3-(4-methoxyphenyl)acrylate
生物活性
Propyl 2-cyano-3-(4-methoxyphenyl)acrylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a cyano group and a methoxyphenyl substituent, contributing to its unique chemical properties. The synthesis typically involves a Knoevenagel condensation reaction , which is crucial for forming the acrylate structure. The general reaction can be summarized as follows:
- Reactants : Cyanoacetic acid and 4-methoxybenzaldehyde.
- Catalyst : A base such as piperidine or sodium ethoxide.
- Conditions : Reflux in an organic solvent (e.g., ethanol or acetonitrile).
This synthesis pathway allows for the generation of various derivatives that can enhance biological activity through structural modifications.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting that the cyano group plays a pivotal role in enhancing antimicrobial activity by potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines, including breast and prostate cancer cells. Studies have shown that structural variations can lead to improved efficacy in inhibiting cell proliferation and inducing apoptosis. For instance, compounds with additional functional groups have been found to enhance cytotoxicity compared to the parent compound .
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to be mediated through several mechanisms:
- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, which may disrupt key biological macromolecules.
- Receptor Interaction : The methoxyphenyl group can engage in π-π interactions with aromatic systems, influencing receptor binding and downstream signaling pathways.
- Induction of Apoptosis : Evidence suggests that this compound can activate apoptosis pathways in cancer cells, potentially through the upregulation of pro-apoptotic factors .
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
- Study on Breast Cancer Cells : A study involving MDA-MB-231 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as cleaved caspase-3 .
- Antimicrobial Evaluation : Another study assessed the antimicrobial effects against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
特性
CAS番号 |
93966-57-5 |
|---|---|
分子式 |
C14H15NO3 |
分子量 |
245.27 g/mol |
IUPAC名 |
propyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-3-8-18-14(16)12(10-15)9-11-4-6-13(17-2)7-5-11/h4-7,9H,3,8H2,1-2H3/b12-9+ |
InChIキー |
MAZUUFMIUTXWHD-FMIVXFBMSA-N |
SMILES |
CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |
異性体SMILES |
CCCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N |
正規SMILES |
CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |
Key on ui other cas no. |
93966-57-5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















